Differential Impact on Arterial Blood Gases in COPD Patients vs. Dextromethorphan
In a double-blind clinical study of 60 patients with chronic obstructive lung disease (COLD), fominoben (160 mg, TID) for two weeks led to a significant increase in arterial oxygen pressure (PaO2) and a decrease in carbon dioxide pressure (PaCO2). In contrast, dextromethorphan (30 mg, TID) over the same period produced no significant change in PaO2 or PaCO2 [1].
| Evidence Dimension | Effect on Arterial Blood Gases (PaO2 and PaCO2) |
|---|---|
| Target Compound Data | Fominoben: 160 mg orally, 3 times daily for 2 weeks |
| Comparator Or Baseline | Dextromethorphan: 30 mg orally, 3 times daily for 2 weeks |
| Quantified Difference | Fominoben produced a significant increase in PaO2 and decrease in PaCO2; dextromethorphan resulted in no significant change for either parameter. |
| Conditions | Human clinical trial; 60 patients with chronic obstructive lung disease (COLD); double-blind; 2-week oral administration. |
Why This Matters
This demonstrates that fominoben, unlike dextromethorphan, can improve gas exchange in a disease-relevant model, a critical selection criterion for respiratory research.
- [1] Sasaki T, et al. Effects of the Antitussive Fominoben (PB89) on Hypoxia in Chronic Obstructive Lung Disease: Comparison with Dextromethorphan Using a Double-Blind Method. J Int Med Res. 1985;13(2):96-101. View Source
